REACTION_CXSMILES
|
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[CH3:6][O:7][CH2:8][CH2:9][CH2:10][OH:11].C(N(CC)CC)C.O>C(Cl)Cl>[CH3:1][S:2]([O:11][CH2:10][CH2:9][CH2:8][O:7][CH3:6])(=[O:4])=[O:3]
|
Name
|
|
Quantity
|
1.75 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
COCCCO
|
Name
|
|
Quantity
|
3.35 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at ambient temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with DCM (25 ml)
|
Type
|
WASH
|
Details
|
washed with water (50 ml) and brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Chemelut column CE1010)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.25 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |